5-Chloro-3-methylbenzofuran
Overview
Description
5-Chloro-3-methylbenzofuran is an organic compound with the molecular formula C9H7ClO. It belongs to the class of benzofurans, which are heterocyclic compounds containing a fused benzene and furan ring.
Synthetic Routes and Reaction Conditions:
Cyclization of 2-chloro-3-methylphenol: One common method involves the cyclization of 2-chloro-3-methylphenol with an appropriate reagent to form the benzofuran ring.
Bromination and Subsequent Cyclization: Another method involves the bromination of 2-acetyl-5-chloro-3-methylbenzofuran followed by cyclization.
Industrial Production Methods: Industrial production methods often involve optimizing the above synthetic routes to achieve higher yields and cost-effectiveness. This may include the use of continuous flow reactors and advanced catalytic systems to streamline the process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products:
Oxidation: Oxidized derivatives such as this compound-2-carboxylic acid.
Reduction: Reduced forms like this compound-2-ol.
Substitution: Substituted derivatives such as 5-methoxy-3-methylbenzofuran.
Mechanism of Action
Target of Action
Benzofuran compounds, which 5-chloro-3-methylbenzofuran is a derivative of, have been found to interact with various biological targets . For instance, some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis .
Mode of Action
Benzofuran derivatives have been shown to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The interaction of these compounds with their targets often results in changes at the molecular and cellular levels, leading to their observed biological effects .
Biochemical Pathways
Benzofuran derivatives are known to interact with a variety of biochemical pathways, influencing the chemical reactions of cells in various species and organs . The downstream effects of these interactions can vary widely, depending on the specific compound and its targets .
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing . These properties can significantly impact the bioavailability of the compound, influencing its therapeutic potential .
Result of Action
Benzofuran derivatives are known to have a wide array of biological activities, leading to various molecular and cellular effects . For example, some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis .
Scientific Research Applications
5-Chloro-3-methylbenzofuran has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing potential pharmaceutical agents, including inhibitors of enzymes like aldose reductase, which are relevant for treating diabetic complications.
Materials Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It serves as a probe in biological studies to investigate the interactions of benzofuran derivatives with various biological targets.
Comparison with Similar Compounds
2-Bromoacetylbenzofuran: This compound is similar in structure but contains a bromine atom instead of chlorine.
5-Methoxy-3-methylbenzofuran: This derivative has a methoxy group instead of chlorine and exhibits different chemical and biological properties.
3-Methylbenzofuran: Lacking the chlorine atom, this compound serves as a simpler analog with distinct reactivity and applications.
Uniqueness: 5-Chloro-3-methylbenzofuran is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chlorine atom influences its electronic properties and interactions with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-chloro-3-methyl-1-benzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSSYXMLLXIOCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30465365 | |
Record name | 5-CHLORO-3-METHYLBENZOFURAN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30465365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1125-41-3 | |
Record name | 5-CHLORO-3-METHYLBENZOFURAN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30465365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 5-chloro-3-methylbenzofuran as a scaffold in drug discovery?
A1: this compound serves as a versatile building block in medicinal chemistry. Its derivatives have demonstrated promising biological activities, particularly as inhibitors of aldose reductase (AR) [, ]. AR is an enzyme implicated in the pathogenesis of diabetic complications, making its inhibitors potential therapeutic agents. Additionally, research has explored the antibacterial and antifungal properties of this compound derivatives [, ].
Q2: How do this compound derivatives inhibit aldose reductase, and what are the downstream effects of this inhibition?
A2: While the exact mechanism of action might vary depending on the specific derivative, research suggests that certain this compound derivatives act as potent and selective inhibitors of AR [, ]. By inhibiting AR, these compounds aim to block the excess glucose flux through the polyol pathway, a metabolic pathway that becomes hyperactive under diabetic conditions. This excessive glucose flux contributes to the accumulation of sorbitol and fructose in tissues, leading to diabetic complications.
Q3: What are the structural characteristics of 6-(this compound-2-sulfonyl)-2H-pyridazin-3-one, and how do they relate to its potency as an AR inhibitor?
A3: 6-(this compound-2-sulfonyl)-2H-pyridazin-3-one represents a specific this compound derivative exhibiting remarkable potency as a non-carboxylic acid, non-hydantoin AR inhibitor [, ]. Its structure features the this compound moiety linked to a pyridazinone ring via a sulfonyl group. This particular arrangement and the presence of specific substituents likely contribute to its high affinity for the AR enzyme, leading to potent inhibition.
Q4: Have any studies investigated the structure-activity relationships (SAR) of this compound derivatives?
A4: Yes, research has explored the SAR of this compound derivatives, particularly in the context of AR inhibition []. Studies have investigated the impact of modifying substituents on the benzofuran and pyridazinone rings, as well as altering the linker group. These modifications aimed to understand how different structural features influence the potency, selectivity, and pharmacokinetic properties of these inhibitors.
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